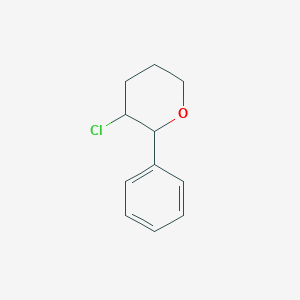

3-Chloro-2-phenyloxane

Cat. No. B8717272

Key on ui cas rn:

6963-10-6

M. Wt: 196.67 g/mol

InChI Key: UFPNQKLWOZEGNN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04219489

Procedure details

Into a dry flask fitted with dropping funnel reflux condenser, drying tube and mechanical stirrer was placed 51 g of magnesium turnings, followed by the addition of 200 ml of dry ether. A small portion of bromobenzene was added to initiate the reaction, followed by the remainder of 330 g (2.1 mole) of bromobenzene in 1 liter of dry ether at a rate sufficient to maintain reflux. The mixture was cooled in an ice-salt bath to which was added dropwise the cold ethereal solution of 2,3-dichlorotetrahydropyran. After completing the addition, the slurry was refluxed for 3 hours, cooled in an ice-water bath and 300 ml of cold 20 percent hydrochloric acid added slowly to the stirred mixture. The addition of 500 ml of water dissolved the precipitated salts, the layers were separated, the aqueous phase extracted with ether (2×200 ml) and the combined ethereal layers washed with brine (200 ml) and dried over anhydrous potassium carbonate. In vacuo removal of solvent left an amber liquid which was distilled through a 20 cm Vigreux column, whereby 256 g was collected at 77°-90°/0.25 mm Hg. The product was redistilled at 153-154/16 mm Hg, the distillate crystallizing to give needles m.p. 39.5°-40.5°. The crude yield was 256 g (93% yield based on dihydropyran).

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[CH:9]1[CH:14]([Cl:15])[CH2:13][CH2:12][CH2:11][O:10]1.Cl.O>CCOCC>[Cl:15][CH:14]1[CH2:13][CH2:12][CH2:11][O:10][CH:9]1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

330 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1OCCCC1Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a dry flask fitted

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying tube and mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

followed by the addition of 200 ml of dry ether

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A small portion of bromobenzene was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled in an ice-salt bath to which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the slurry was refluxed for 3 hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice-water bath

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved the precipitated salts

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase extracted with ether (2×200 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined ethereal layers washed with brine (200 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous potassium carbonate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In vacuo removal of solvent

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left an amber liquid which

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled through a 20 cm Vigreux column, whereby 256 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected at 77°-90°/0.25 mm Hg

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The product was redistilled at 153-154/16 mm Hg

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the distillate crystallizing

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1C(OCCC1)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 93% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |